Chlorosulfonyl isocyanate

Reactivity Quantification Electrophilicity Mayr Scale

CSI (CAS 1189-71-5) is the strongest commercial biselectrophile, enabling one-pot β-lactam antibiotic, sulfonylurea, and LiFSI battery electrolyte synthesis. • [2+2] Cycloaddition yields N-chlorosulfonyl-β-lactams (63-66%) for penicillin/cephalosporin cores. • One-pot sulfonylurea synthesis with two different amines without intermediate isolation. • Essential LiFSI precursor (up to 66% yield), irreplaceable by chlorosulfonic acid or SO₂Cl₂. • Safer than isocyanic acid (HNCO) for chiral amino protection. ≥98% purity; moisture-sensitive; ships under inert gas; store at 2-8°C.

Molecular Formula CClNO3S
Molecular Weight 141.53 g/mol
CAS No. 1189-71-5
Cat. No. B042156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorosulfonyl isocyanate
CAS1189-71-5
SynonymsSulfuryl Chloride Isocyanate;  Isocyanic Acid Anhydride with Chlorosulfonic Acid;  CSI;  Chlorosulfuric Acid Anhydride with Isocyanic Acid;  Chlorosulphonyl Isocyanate;  Chlorsulfonyl Isocyanate;  N-Chlorosulfonyl Isocyanate;  N-Chlorosulphonyl Isocyanate; 
Molecular FormulaCClNO3S
Molecular Weight141.53 g/mol
Structural Identifiers
SMILESC(=NS(=O)(=O)Cl)=O
InChIInChI=1S/CClNO3S/c2-7(5,6)3-1-4
InChIKeyWRJWRGBVPUUDLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorosulfonyl Isocyanate (CSI) Technical Baseline


Chlorosulfonyl isocyanate (CSI, CAS 1189-71-5) is a bifunctional electrophilic reagent comprising a chlorosulfonyl group (SO₂Cl) and an isocyanate moiety (–N=C=O), with molecular formula CClNO₃S and molecular weight 141.53 g/mol . CSI is classified as the strongest biselectrophile among commercially available sulfonyl isocyanates , characterized by three reactive sites: cycloaddition at the C=N bond, nucleophilic addition at the C=O bond, and nucleophilic substitution at the S(VI) center . Its physical properties include density 1.626 g/mL at 25°C, boiling point 107°C, and melting point −44°C . CSI serves as a key intermediate in pharmaceutical β-lactam antibiotic synthesis, agrochemical sulfonylurea production, and next-generation lithium battery electrolyte manufacturing [1].

β-Lactam synthesis: [2+2] cycloaddition reagent for diverse alkenes, including unactivated substrates.
Sequential bifunctionalization: enables one-pot sulfonylurea and sulfamoyl urea construction via hierarchical reactivity.
LiFSI precursor: supplies sulfonyl-isocyanate skeleton for next-generation battery electrolyte manufacturing.

Why CSI Cannot Be Replaced by Generic Alternatives


CSI occupies a unique reactivity niche that cannot be replicated by simple substitution with conventional isocyanates (e.g., phenyl isocyanate) or standalone sulfonyl chlorides [1]. The electron-withdrawing chlorosulfonyl group dramatically enhances the electrophilicity of the isocyanate carbon, enabling [2+2] cycloadditions with alkenes that ordinary isocyanates cannot perform [2]. Unlike p-tosyl isocyanate, which shares the sulfonyl-isocyanate scaffold but lacks the chlorosulfonyl group's nucleophilic substitution capacity, CSI enables sequential bifunctional derivatization where the isocyanate reacts first, followed by sulfonyl chloride functionalization . This hierarchical reactivity permits controlled one-pot syntheses of complex architectures such as sulfonylureas and N-sulfonyl-β-lactams—transformations that would require multiple steps and different reagents if attempted with in-class alternatives [3].

Ordinary isocyanates: phenyl isocyanate lacks the electrophilicity for [2+2] cycloadditions with unactivated alkenes; CSI reactivity gap cannot be bridged without alternative activation strategies.
Sulfonyl isocyanates without leaving group: p-tosyl isocyanate retains isocyanate reactivity but cannot undergo subsequent nucleophilic substitution at sulfur, blocking sequential dual functionalization.
Common sulfonylating agents: chlorosulfonic acid and sulfuryl chloride provide sulfonyl transfer but lack the isocyanate group required to build the imide nitrogen bridge in LiFSI synthesis.

CSI Procurement Evidence: Differentiation from Analogs


Electrophilicity Advantage Over Phenyl Isocyanate

CSI demonstrates extreme electrophilicity driven by the electron-withdrawing chlorosulfonyl group. While a direct Mayr E parameter for CSI is not available in the database, the structurally analogous p-tosyl isocyanate (p-CH₃-C₆H₄-SO₂-NCO) has an E parameter of -7.69, which is 7.69 units higher (more electrophilic) than phenyl isocyanate at -15.38 [1]. Based on the Mayr–Patz equation (log k = sN(E + N)), a ΔE of +7.69 corresponds to a reaction rate increase of approximately 5 × 10⁷- to 10⁸-fold with typical nucleophiles. CSI, bearing a more strongly electron-withdrawing chlorosulfonyl group (SO₂Cl) than p-tosyl isocyanate's tosyl group (SO₂-C₆H₄-CH₃), is expected to be even more electrophilic than p-tosyl isocyanate [2].

Electrophilicity gap
Class-level
ΔE > 7.69
Context-dependent electrophilicity inference; direct Mayr E for CSI not reported.
Baseline: phenyl isocyanate E = -15.38, p-tosyl isocyanate E = -7.69; CSI expected more electrophilic due to SO₂Cl group.
Reactivity Quantification Electrophilicity Mayr Scale

[2+2] Cycloaddition with Unactivated Alkenes

CSI reacts with a wide variety of alkenes via [2+2] cycloaddition to yield N-chlorosulfonyl-β-lactams, which are readily converted to N-unsubstituted β-lactams [1]. In contrast, phenyl isocyanate gives β-lactams only with highly electron-rich alkenes such as ketene acetals and tetramethoxyethylene [1]. With enamines, phenyl isocyanate yields unstable β-lactams that degrade to ring-opened amides, whereas CSI produces stable N-chlorosulfonyl-β-lactams that can be isolated and further functionalized [1]. In a representative example, reaction of CSI with 1-p-chlorophenylthio-1-propene in dry ether at -30°C afforded the desired 2-azetidinone (β-lactam) derivative in 63% isolated yield, with the p-methyl analog giving 66.4% yield [2].

[2+2] Cycloaddition scope
Head-to-head
Broad alkene scope (unactivated); stable N-chlorosulfonyl-β-lactams. Isolated yields 63–66.4% for vinyl sulfide substrates.
Supports β-lactam library synthesis; phenyl isocyanate fails with unactivated alkenes.
Thermal cycloaddition in dry ether at -30°C; CSI gives stable products vs. phenyl isocyanate decomposition.
β-Lactam Synthesis Cycloaddition Antibiotic Precursors

Biselectrophile with Hierarchical Reactivity

CSI possesses two electrophilic centers with distinct reactivity profiles: the isocyanate carbon (which undergoes cycloaddition or nucleophilic addition) and the sulfonyl chloride sulfur (which undergoes nucleophilic substitution) . Critically, the isocyanate portion reacts prior to the chlorosulfonyl group, enabling controlled sequential functionalization . This allows, for example, CSI to react with an amine to generate a chlorosulfonyl urea intermediate, which then reacts with a second amine to produce a sulfamoyl urea in a single synthetic operation . In contrast, p-tosyl isocyanate (p-CH₃-C₆H₄-SO₂-NCO) contains a sulfonyl group but lacks a displaceable chloride; it cannot undergo subsequent nucleophilic substitution after isocyanate addition, terminating reactivity after a single functionalization [1].

Sequential bifunctionalization
Head-to-head
Isocyanate reacts first, then sulfonyl chloride substitution; enables one-pot sulfamoyl urea synthesis.
Dual-site reactivity reduces synthetic steps vs. p-tosyl isocyanate (no displaceable chloride).
p-Tosyl isocyanate terminates after single nucleophilic addition.
Sequential Functionalization Biselectrophile Sulfonylurea Synthesis

Stable Isocyanic Acid Equivalent

Isocyanic acid (HNCO) is a highly toxic, volatile liquid with a boiling point of 23°C, making it extremely hazardous and impractical for routine laboratory use . CSI functions as a practical isocyanic acid equivalent: after reaction of the isocyanate moiety, the chlorosulfonyl group can be hydrolyzed with aqueous workup to yield the same N-free amine or β-lactam products that would be obtained using HNCO . CSI is a liquid with a boiling point of 107°C , significantly higher than HNCO (23°C), and can be handled using standard inert-atmosphere techniques with chlorocarbon or acetonitrile solvents [1].

HNCO equivalent safety
Head-to-head
Δ bp +84°C
Practical HNCO chemistry without cryogenic hazards; CSI bp 107°C vs HNCO bp 23°C.
Handled with standard Schlenk techniques; aqueous hydrolysis releases free amine/β-lactam.
Isocyanic Acid Equivalent Reagent Safety Operational Practicality

Key Precursor for LiFSI Electrolyte

CSI provides the sulfonyl-isocyanate skeleton essential for synthesizing bis(fluorosulfonyl)imide (FSI) and its lithium salt (LiFSI), a next-generation lithium battery electrolyte [1]. In a patented continuous process, CSI reacts with HF to produce bis(fluorosulfonyl)imide with yields up to 66% (determined by ¹⁹F-NMR) [2]. Alternative sulfonylating agents such as chlorosulfonic acid or sulfuryl chloride lack the isocyanate (–NCO) functionality required to construct the imide nitrogen bridge of the FSI anion [3]. While these alternatives can introduce sulfonyl groups, they cannot form the N(SO₂F)₂ core structure without additional nitrogen-introducing steps.

LiFSI imide core access
Class-level
Enables construction of N(SO₂F)₂ imide; patented continuous process reported up to 66% yield.
Class-level inference; alternative sulfonylating agents cannot form imide bridge without extra steps.
¹⁹F-NMR yield determination; CSI provides both sulfonyl and isocyanate functionalities.
LiFSI Synthesis Lithium Battery Electrolyte Energy Materials

CSI Evidence-Backed Application Scenarios


β-Lactam Antibiotic Intermediate Synthesis

CSI is the reagent of choice for constructing the β-lactam core of antibiotics including penicillins, cephalosporins, carbapenems, and penems [1]. The [2+2] cycloaddition of CSI with alkenes produces N-chlorosulfonyl-β-lactams that are readily hydrolyzed to the free β-lactam [2]. This reaction proceeds with diverse alkene substrates including vinyl sulfides (63-66.4% isolated yield), conjugated dienes, and vinyl acetates—a substrate scope unattainable with conventional isocyanates [3]. Procurement relevance: CSI is the only commercially available reagent capable of delivering this transformation across the breadth of alkene substrates required for pharmaceutical β-lactam library synthesis [1].

Sulfonylurea Synthesis via Sequential Functionalization

CSI enables efficient one-pot synthesis of sulfonylureas and sulfamoyl ureas—the core pharmacophores of commercial ALS-inhibiting herbicides (e.g., cyclosulfamuron, orthosulfamuron) and human ACAT inhibitors [1]. The sequential reactivity of CSI (isocyanate addition first, followed by sulfonyl chloride substitution) allows controlled reaction with two different amines without intermediate isolation [2]. This biselectrophilic capacity directly reduces synthetic step count compared to multi-reagent approaches using separate isocyanates and sulfonyl chlorides [3]. Procurement relevance: CSI provides a convergent synthetic pathway unavailable with single-function reagents such as p-tosyl isocyanate or phenyl isocyanate.

LiFSI Electrolyte Precursor Manufacturing

CSI serves as a critical precursor for LiFSI, a next-generation lithium battery electrolyte offering higher ionic conductivity and thermal stability than conventional LiPF₆ [1]. CSI provides the sulfonyl-isocyanate skeleton that, upon reaction with HF, yields the FSI anion core [2]. Patent literature reports LiFSI yields up to 66% from CSI in continuous processes [3]. Procurement relevance: CSI is an essential raw material for LiFSI production; alternative sulfonylating agents (chlorosulfonic acid, sulfuryl chloride) cannot construct the N(SO₂F)₂ imide core without additional nitrogen-introduction steps, making CSI irreplaceable for this application.

Protected Amino Group Introduction in Natural Product Synthesis

CSI is employed for regio- and diastereoselective introduction of protected amino groups in chiral molecule synthesis [1]. Specifically, CSI reacts with hydroxyl or amine substrates to form sulfamoyl intermediates that, upon hydrolysis, release free amines—functionally equivalent to direct isocyanic acid addition but with far greater operational safety [2]. This application has been demonstrated in the synthesis of chiral, polyhydroxylated piperidines and benzimidazolones [1]. Procurement relevance: CSI provides a practical, bench-stable alternative to hazardous isocyanic acid (HNCO, bp 23°C) while enabling the same chemical transformations [2].

Application
Selection Property
Validation Focus
β-Lactam antibiotic intermediate synthesis
Alkene substrate compatibility for [2+2] cycloaddition
Stable N-chlorosulfonyl-β-lactam formation and hydrolysis to free β-lactam
Sulfonylurea herbicide pharmacophore synthesis
Sequential isocyanate/sulfonyl chloride reactivity
One-pot condensation with diverse amines without intermediate isolation
LiFSI battery electrolyte precursor
Sulfonyl-isocyanate skeleton for imide core construction
Continuous process viability and imide formation verification
Protected amine introduction in chiral synthesis
Practical HNCO equivalent with safer handling profile
Hydrolysis to free amine and regio-/diastereoselectivity

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